molecular formula C7H11N3O2 B567733 (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-27-7

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B567733
CAS No.: 1256636-27-7
M. Wt: 169.184
InChI Key: SBUFSQQFFUNNMJ-WHFBIAKZSA-N
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Description

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chiral pyrrolopyrazine derivative of significant interest in natural product and medicinal chemistry research. This compound has been identified as a key metabolite produced by a novel species of Streptomyces bacteria, Streptomyces mangrovisoli , isolated from a mangrove ecosystem . Scientific analysis has confirmed that this molecule is responsible for the strong antioxidant activity observed in the bacterial extract, showing potential as a preventive agent against free-radical associated diseases . The generation of free radicals and oxidative stress is a critical factor implicated in physiological aging, the development of neurodegenerative conditions such as Parkinson's and Alzheimer's disease, and carcinogenesis . Research into potent antioxidants like this compound is therefore crucial for exploring new strategies to mitigate oxidative damage to biological macromolecules including proteins, lipids, and DNA . Its discovery from a mangrove-derived microorganism also highlights its value in mining unique ecological niches for novel bioactive compounds with adaptive metabolic pathways . This makes it a valuable chemical tool for researchers investigating oxidative stress mechanisms, natural product biosynthesis, and the development of new therapeutic leads.

Properties

IUPAC Name

(7S,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFSQQFFUNNMJ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@@H]1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in anhydrous dichloromethane (DCM) at 0–25°C promotes lactamization. This method achieves yields of 65–78% but requires strict moisture control to avoid hydrolysis.

Base-Mediated Cyclization

Triethylamine (TEA) or diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at reflux temperatures (60–80°C) facilitates ring closure. While slower than acid catalysis, this method reduces epimerization risks, crucial for maintaining the 7S,8aS configuration.

Table 1: Comparison of Cyclization Methods

ConditionCatalystTemperatureYield (%)Epimerization Risk
Acid-CatalyzedTFA0–25°C65–78Moderate
Base-MediatedTEA60–80°C55–70Low

Stereochemical Control and Chiral Auxiliaries

The 7S and 8aS stereocenters necessitate enantioselective synthesis. Chiral auxiliaries such as (R)- or (S)-phenylglycine methyl ester are incorporated during dipeptide formation to direct cyclization stereochemistry. Post-cyclization, auxiliary removal via hydrolysis or hydrogenolysis yields the free amine.

Critical Parameters:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance auxiliary stability.

  • Temperature: Lower temperatures (–20°C to 0°C) minimize racemization during auxiliary attachment.

Post-Cyclization Functionalization

Reductive Amination

Treatment of the intermediate lactam with sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol introduces the 7-amino group. This step achieves >90% conversion but requires precise pH control (pH 6–7).

Salt Formation

The free base is converted to the hydrochloride salt using HCl gas in ethyl acetate, enhancing solubility for subsequent purification.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to improve heat and mass transfer during cyclization. Key advancements include:

  • Catalyst Immobilization: Silica-supported TFA reduces catalyst loading by 40%.

  • In-Line Analytics: Real-time HPLC monitoring ensures reaction completion without over-processing.

Table 2: Industrial vs. Lab-Scale Parameters

ParameterLab ScaleIndustrial Scale
Reaction Volume50–500 mL100–500 L
Cycle Time8–12 h2–4 h
Yield60–75%70–85%

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR resolve ring protons and carbonyl signals (δ 170–175 ppm for C=O).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 169.184.

  • X-ray Crystallography: Single-crystal analysis validates the 7S,8aS configuration .

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been investigated for its potential as a drug candidate. Its structure allows it to interact with various biological pathways:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown promise in reducing tumor growth in animal models.
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from damage in models of stroke and neurodegenerative diseases by modulating neurotransmitter systems.

The biological activities of this compound have been explored through various studies:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : The compound acts on specific receptors associated with neurotransmission and other physiological processes.

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

Anticancer Research

A study conducted on the efficacy of this compound demonstrated significant inhibition of cancer cell lines through targeted enzyme inhibition. The results indicated a reduction in cell viability and tumor size in treated subjects compared to controls.

Neuroprotection in Models of Stroke

In a preclinical trial involving animal models of ischemic stroke, the administration of this compound resulted in reduced neuronal death and improved functional recovery. The mechanism was linked to the modulation of glutamate receptors.

Antimicrobial Efficacy

Research into the antimicrobial properties revealed that this compound exhibited activity against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism.

Mechanism of Action

The mechanism of action of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

DKPs are structurally diverse, with variations in substituents and stereochemistry influencing their biological activities. Below is a detailed comparison of the target compound with key analogs:

Enantiomeric Pair: (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione

  • Structural Difference : The 7R configuration contrasts with the 7S stereochemistry of the target compound.
  • Implications: Enantiomers often differ in receptor binding and activity.

Substituted Derivatives

Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione
  • Source : Streptomyces omiyaensis ethyl acetate extract , Bacillus amyloliquefaciens .
  • Bioactivity: Antioxidant: IC₅₀ comparable to ascorbic acid in radical scavenging assays . Anti-quorum sensing: Inhibits Pseudomonas aeruginosa biofilm formation at 50 µg/mL .
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione
  • Source : Streptomyces sp. MUM265 , Phoma sp. .
  • Bioactivity :
    • Anticancer : Induces apoptosis in HCT15 colon cancer cells (ED₅₀ = 0.01 mg/mL) .
    • Herbicidal : Structurally similar to phytotoxic maculosins from Alternaria alternata .
  • Comparison: The isobutyl group may confer greater cytotoxicity compared to the amino group, which could prioritize cellular uptake mechanisms.
Hexahydro-3-methyl-pyrrolo[1,2-a]pyrazine-1,4-dione
  • Source : Burkholderia spp. .
  • Bioactivity : Primarily studied as a reference standard in pharmaceutical quality control .

Unsubstituted DKPs

Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-
  • Source : Bacillus tequilensis , Micrococcus luteus .
  • Bioactivity : Moderate antioxidant activity (35% scavenging at 100 µg/mL) .
  • Comparison : The absence of substituents results in lower potency compared to substituted analogs, highlighting the importance of functional groups in activity modulation.

Data Tables

Table 1. Structural and Bioactive Comparison of Selected DKPs

Compound Name Substituent Source Key Bioactivity Reference
(7S,8aS)-7-Aminohexahydropyrrolo[...] 7-Amino Synthetic/Unspecified Under investigation
Hexahydro-3-(phenylmethyl)-pyrrolo[...] 3-Phenylmethyl Streptomyces omiyaensis Anti-quorum sensing, Antioxidant
Hexahydro-3-(2-methylpropyl)-pyrrolo[...] 3-Isobutyl Streptomyces sp. MUM265 Anticancer (HCT15), Herbicidal
Hexahydro-3-methyl-pyrrolo[...] 3-Methyl Burkholderia spp. Pharmaceutical reference standard
Pyrrolo[...], Hexahydro- None Bacillus tequilensis Antioxidant (moderate)

Table 2. Bioactivity Parameters

Compound Activity Type Efficacy (Concentration) Model System
Hexahydro-3-(phenylmethyl)-pyrrolo[...] Anti-quorum sensing 50 µg/mL (biofilm inhibition) P. aeruginosa
Hexahydro-3-(2-methylpropyl)-pyrrolo[...] Cytotoxicity ED₅₀ = 0.01 mg/mL HCT15 colon cancer cells
Pyrrolo[...], Hexahydro- Antioxidant 35% scavenging at 100 µg/mL DPPH assay

Research Findings and Implications

  • Antioxidant Activity : Substituted DKPs (e.g., phenylmethyl, isobutyl) outperform unsubstituted analogs, suggesting substituent-driven electron donation or radical stabilization .
  • Antimicrobial Specificity: The phenylmethyl derivative targets P. aeruginosa, while the isobutyl variant affects E. coli and Proteus mirabilis, indicating substituent-dependent pathogen selectivity .
  • Stereochemical Sensitivity : Enantiomers like (7R,8aS) vs. (7S,8aS) may exhibit divergent pharmacokinetics, though empirical data is needed .

Biological Activity

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11N3O2
  • CAS Number : 1609388-40-0
  • Molecular Weight : 169.181 g/mol

Antioxidative Properties

Recent studies have highlighted the antioxidative potential of this compound. A significant study isolated this compound from Streptomyces mangrovisoli, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidative activity was assessed using various assays such as DPPH and ABTS radical scavenging tests, which indicated a strong capacity to neutralize reactive oxygen species (ROS) .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, and results indicated effectiveness against Gram-positive bacteria .

Study 1: Antioxidative Mechanism

In a study conducted by Hooi Leng Ser et al., the antioxidative properties of this compound were investigated in detail. The researchers used a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed a significant reduction in cell death and ROS levels when treated with the compound compared to control groups .

Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study reported that this compound exhibited a dose-dependent inhibition of bacterial growth. Further research is required to explore its potential as an antimicrobial agent in clinical settings .

Data Summary

Property Value
IUPAC NameThis compound
Molecular FormulaC7H11N3O2
CAS Number1609388-40-0
Molecular Weight169.181 g/mol
Antioxidative ActivityStrong (DPPH/ABTS assays)
Neuroprotective EffectsInhibition of neuronal apoptosis
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR. For example, specific proton signals for the pyrrolidine and pyrazine rings appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 154.169 (M+^+) align with the molecular formula C7_7H10_{10}N2_2O2_2 .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 250°C at 10°C/min) to detect impurities. Retention times should match reference standards .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 210 nm. A purity threshold of ≥98% is typical for research-grade material .
  • Stability Testing : Store at -20°C under inert gas (N2_2) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How does stereochemistry influence the compound’s biological activity and physicochemical properties?

Methodological Answer:
The (7S,8aS) configuration impacts:

  • Solubility : The cis arrangement of the amino group enhances water solubility (logP = 0.522) compared to trans isomers .
  • Receptor Binding : Molecular docking studies show that the (7S) configuration optimizes hydrogen bonding with protease active sites (e.g., HIV-1 protease) .

Q. Experimental Validation :

  • Enantiomeric Resolution : Use chiral columns (e.g., Chiralpak IA) to separate stereoisomers and compare bioactivity in enzyme inhibition assays .
  • Dynamic Light Scattering (DLS) : Evaluate aggregation tendencies, which vary with stereochemistry .

Advanced: What computational modeling approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers using GROMACS. Parameters include:
    • LogP (octanol/water): 0.522 .
    • McGowan Volume (McVol): 167.23 ml/mol .
  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., B3LYP/6-31G*) to predict nucleophilic sites for functionalization .
  • QSAR Modeling : Coramine derivatives of this scaffold show enhanced bioavailability when logS (water solubility) > -1.51 .

Data Contradiction: How should researchers address discrepancies in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or MS data (e.g., variable 1H^1H-NMR shifts) may arise from:

  • Solvent Effects : Compare spectra acquired in D2_2O vs. DMSO-d6_6 .
  • Dynamic Equilibria : Investigate tautomerism using variable-temperature NMR .

Q. Resolution Protocol :

Cross-validate with NIST reference spectra (e.g., NIST Chemistry WebBook entry for CAS 19179-12-5) .

Synthesize and characterize an isotopically labeled standard (e.g., 15N^{15}N-proline) to confirm peak assignments .

Functionalization Strategies: What methods are effective for introducing substituents to the pyrrolo-pyrazine core?

Methodological Answer:

  • Alkylation : React with isobutyl bromide under basic conditions (K2_2CO3_3/DMF) to add hydrophobic groups (e.g., 3-isobutyl derivatives) .
  • Acylation : Use acetic anhydride to modify the amino group, enhancing membrane permeability .

Q. Analytical Support :

  • LC-MS/MS : Monitor reaction progress by tracking molecular weight shifts (e.g., +72 Da for acetylation) .
  • IR Spectroscopy : Confirm functional group addition via carbonyl stretches at 1680–1720 cm1^{-1} .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight154.169 g/molNIST WebBook
logP (octanol/water)0.522Crippen Method
McVol167.23 ml/molMcGowan Method
Melting Point215–217°C (decomposes)Experimental Data

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